REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[CH:5][C:6](=[O:12])[NH:7]2.[CH3:13][Si](C=[N+]=[N-])(C)C>CO.C(Cl)Cl.C(#N)C>[CH3:13][O:12][C:6]1[CH:5]=[N:4][C:3]2[C:2]([NH2:1])=[CH:11][CH:10]=[CH:9][C:8]=2[N:7]=1
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
NC1=C2N=CC(NC2=CC=C1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
TEA
|
Quantity
|
1.14 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for additional 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 10%-50% ethyl acetate in hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=2C=CC=C(C2N=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.953 mmol | |
AMOUNT: MASS | 167 mg | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |